1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol
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Overview
Description
1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol typically involves the reaction of 1,3-benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of 1,3-benzodioxole-5-carbaldehyde and ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxole rings can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole rings can interact with enzymes and receptors, modulating their activity. Additionally, the ethanediol moiety may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone: Similar structure but with a ketone group instead of an ethanediol moiety.
1,2-Bis(1,3-benzodioxol-5-yl)methane: Lacks the ethanediol group, resulting in different chemical properties.
Uniqueness
1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanediol is unique due to its combination of benzodioxole rings and ethanediol moiety, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxyl groups and aromatic rings allows for versatile interactions in various chemical and biological contexts.
Properties
CAS No. |
4543-59-3 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H14O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15-18H,7-8H2 |
InChI Key |
ZRPMNODCXDTMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C3=CC4=C(C=C3)OCO4)O)O |
Origin of Product |
United States |
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